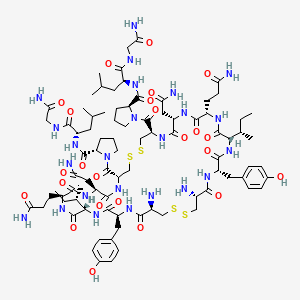
Oxytocin parallel dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin parallel dimer is a compound derived from oxytocin, a well-known neuropeptide hormone. Oxytocin is primarily recognized for its role in social bonding, childbirth, and lactation. The parallel dimer form of oxytocin involves the dimerization of two oxytocin molecules through disulfide bonds, resulting in a compound with potentially unique pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin parallel dimer typically involves the formation of disulfide bonds between two oxytocin molecules. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The key steps involve the protection and deprotection of cysteine residues to ensure selective formation of disulfide bonds .
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise assembly of the peptide chain on a solid support, followed by the formation of disulfide bonds through oxidation reactions.
Solution-Phase Synthesis: In this approach, the peptide chains are synthesized in solution, and disulfide bonds are formed through oxidation using reagents such as iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Oxytocin parallel dimer undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modification of amino acid residues to alter the pharmacological properties of the dimer.
Common Reagents and Conditions
Oxidation: Reagents such as iodine, air oxidation, or hydrogen peroxide are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various protecting groups and deprotecting agents are used to modify specific amino acid residues.
Major Products Formed
The major products formed from these reactions include the oxidized dimer with disulfide bonds and the reduced dimer with free thiol groups .
Applications De Recherche Scientifique
Oxytocin parallel dimer has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of oxytocin parallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors (GPCRs). Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to various physiological effects. The dimerization of oxytocin molecules may enhance receptor binding affinity and selectivity, resulting in unique pharmacological profiles .
Comparaison Avec Des Composés Similaires
Oxytocin parallel dimer can be compared with other similar compounds, such as:
Vasopressin Parallel Dimer: Similar in structure but acts on vasopressin receptors, influencing different physiological functions.
Deamino-Oxytocin Parallel Dimer: Lacks the amino group, resulting in altered receptor binding and activity.
Oxytocin Antiparallel Dimer: Different orientation of the dimerized molecules, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications, which are distinct from other related compounds .
Propriétés
Formule moléculaire |
C86H132N24O24S4 |
|---|---|
Poids moléculaire |
2014.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-bis[(2S)-butan-2-yl]-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-137-138-40-60(86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118)106-78(126)58(34-66(92)116)102-76(124)52(24-26-64(90)114)98-84(132)70(44(8)10-2)108-80(128)56(32-46-17-21-48(112)22-18-46)100-72(120)50(88)38-136-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
Clé InChI |
QJTGOPRBCPCYLF-AQFNFDSMSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)[C@@H](C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)C(C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















